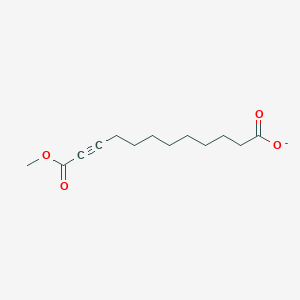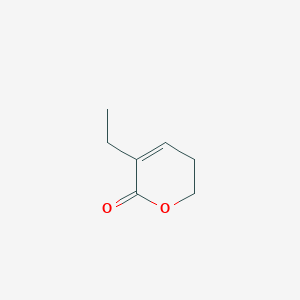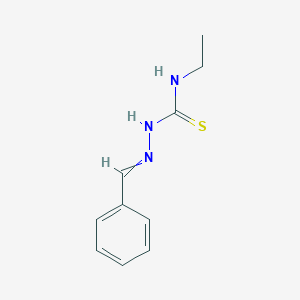
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- is a chemical compound with the molecular formula C10H13N3S It is a derivative of hydrazinecarbothioamide, featuring an ethyl group and a phenylmethylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- can be synthesized through the reaction of hydrazinecarbothioamide with ethyl iodide and benzaldehyde. The reaction typically involves the following steps:
Formation of N-ethylhydrazinecarbothioamide: Hydrazinecarbothioamide reacts with ethyl iodide in the presence of a base such as potassium carbonate to form N-ethylhydrazinecarbothioamide.
Condensation with Benzaldehyde: The N-ethylhydrazinecarbothioamide is then condensed with benzaldehyde to yield Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)-.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling and safety measures due to the reactivity of hydrazine derivatives.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The phenylmethylene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylmethylene derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenylmethylene group allows for specific interactions with aromatic amino acids in proteins, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazinecarbothioamide: The parent compound, lacking the ethyl and phenylmethylene groups.
N-ethylhydrazinecarbothioamide: Similar structure but without the phenylmethylene group.
Phenylmethylenehydrazinecarbothioamide: Lacks the ethyl group.
Uniqueness
Hydrazinecarbothioamide, N-ethyl-2-(phenylmethylene)- is unique due to the presence of both the ethyl and phenylmethylene groups, which confer distinct chemical properties and reactivity. These groups enhance its potential for specific interactions in biological systems and its utility in organic synthesis.
Eigenschaften
CAS-Nummer |
80550-04-5 |
|---|---|
Molekularformel |
C10H13N3S |
Molekulargewicht |
207.30 g/mol |
IUPAC-Name |
1-(benzylideneamino)-3-ethylthiourea |
InChI |
InChI=1S/C10H13N3S/c1-2-11-10(14)13-12-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,11,13,14) |
InChI-Schlüssel |
WFIJEOHXOXINNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=S)NN=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


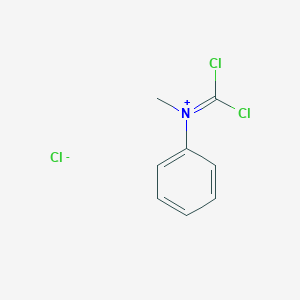


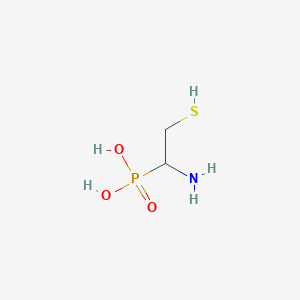
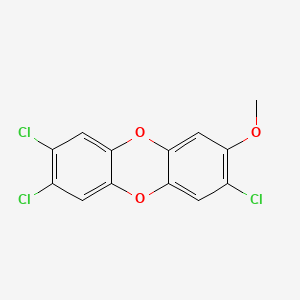


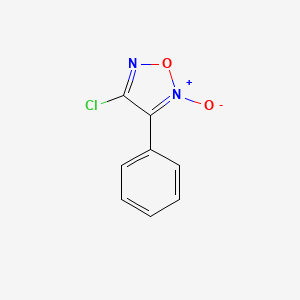

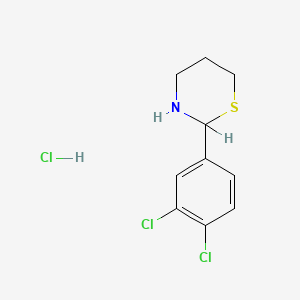
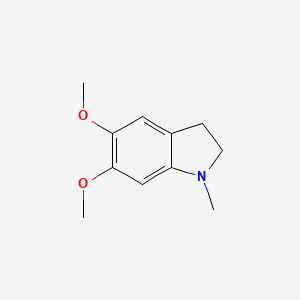
![1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14428357.png)
